3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide 3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14772339
InChI: InChI=1S/C24H24N4O3/c1-30-15-8-6-14(7-9-15)22-19(13-25-28-22)24(29)27-21-5-3-4-17-18-12-16(31-2)10-11-20(18)26-23(17)21/h6-13,21,26H,3-5H2,1-2H3,(H,25,28)(H,27,29)
SMILES:
Molecular Formula: C24H24N4O3
Molecular Weight: 416.5 g/mol

3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC14772339

Molecular Formula: C24H24N4O3

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C24H24N4O3
Molecular Weight 416.5 g/mol
IUPAC Name 5-(4-methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-4-carboxamide
Standard InChI InChI=1S/C24H24N4O3/c1-30-15-8-6-14(7-9-15)22-19(13-25-28-22)24(29)27-21-5-3-4-17-18-12-16(31-2)10-11-20(18)26-23(17)21/h6-13,21,26H,3-5H2,1-2H3,(H,25,28)(H,27,29)
Standard InChI Key XZJOHQBJSOHSFY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Introduction

Key Features:

PropertyDescription
Molecular FormulaC21H22N4O3
Functional GroupsMethoxy (-OCH3), Carboxamide (-CONH-), Pyrazole
Molecular WeightApproximately 378.43 g/mol
Structural HighlightsAromatic and heteroaromatic systems with potential for hydrogen bonding

Synthesis

The synthesis of this compound likely involves multi-step reactions combining:

  • Formation of the pyrazole ring: Pyrazoles are typically synthesized via cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

  • Attachment of the 4-methoxyphenyl group: This can be achieved through electrophilic substitution or coupling reactions.

  • Incorporation of the tetrahydrocarbazole moiety: This step may involve nucleophilic substitution or amidation using carbazole derivatives.

  • Methoxylation: Introduction of methoxy groups can be achieved via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Analytical Characterization

To confirm its structure, the following techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectra would reveal chemical shifts corresponding to aromatic protons, methoxy groups, and amide functionality.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the amide group (~1650 cm1^{-1}) and methoxy groups (~2830–2850 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks confirming the molecular weight.

  • X-ray Crystallography:

    • Useful for determining the three-dimensional arrangement of atoms.

Biological Relevance

Pyrazole derivatives are extensively studied for their pharmacological properties, including:

  • Anti-inflammatory activity: The carboxamide group often enhances binding to enzymes like cyclooxygenase (COX).

  • Anticancer potential: Pyrazoles have shown cytotoxicity against various cancer cell lines.

  • Antioxidant properties: Methoxy-substituted aromatic rings contribute to radical scavenging activity.

Hypothetical Applications:

Given its structural features, this compound could be investigated for:

  • Enzyme inhibition (e.g., kinases or oxidoreductases).

  • Drug development targeting neurological or inflammatory diseases.

Research Context

While specific studies on this compound were not found in the provided sources, it shares structural similarities with other bioactive pyrazole derivatives. For instance:

  • Substituted pyrazoles have been reported as anticancer agents due to their ability to induce apoptosis in cancer cells .

  • Carbazole derivatives are known for their role in neuroprotection and as anti-inflammatory agents .

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